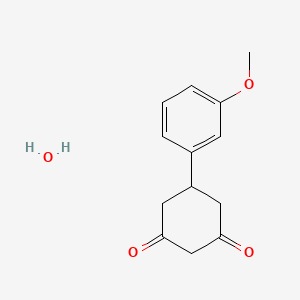

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methoxyphenyl)cyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKCVPJBIRYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-24-8 | |

| Record name | 1,3-Cyclohexanedione, 5-(3-methoxyphenyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate

Abstract

This compound is a substituted β-dicarbonyl compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive cyclohexane-1,3-dione core and a methoxyphenyl substituent, positions it as a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive analysis of its chemical properties, including its molecular structure, tautomeric nature, anticipated spectroscopic characteristics, and key reactivity patterns. Furthermore, it outlines a plausible synthetic strategy, discusses its potential applications as a scaffold in drug discovery, and details essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical and biological systems. This section details the fundamental identity and physical properties of this compound.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1255717-24-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| SMILES String | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | [1] |

| InChI Key | VZKCVPJBIRYSNF-UHFFFAOYSA-N |

Core Structure and Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, 5-(3-methoxyphenyl)cyclohexane-1,3-dione exists in a dynamic equilibrium between its diketo form and a more stable enol tautomer.[3] The acidity of the α-proton on the carbon situated between the two carbonyl groups (C2) facilitates this transformation. The resulting enol form is stabilized by intramolecular hydrogen bonding and conjugation of the C=C double bond with the remaining carbonyl group, creating a vinylogous acid system. This tautomerism is a defining chemical property, fundamentally influencing the compound's reactivity and spectroscopic signature.

Caption: Keto-Enol equilibrium of the core structure.

Physical and Storage Properties

The physical state and stability of the compound are crucial for experimental design and long-term viability. While detailed analytical data for this specific compound is limited as it is primarily supplied for early discovery research, its properties can be inferred from its structure and data on analogous compounds.

| Property | Description | Source(s) |

| Appearance | Solid form. | |

| Solubility | The parent cyclohexane-1,3-dione is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4] Similar solubility is expected for this derivative. | |

| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for optimal stability. | [1] |

Synthesis and Characterization

The synthesis of 5-aryl-cyclohexane-1,3-diones is well-established in organic chemistry. This section proposes a robust synthetic pathway and discusses the expected analytical signatures for structural verification.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis can be designed through retrosynthesis. The target molecule can be constructed via a Michael-Dieckmann condensation sequence. The primary disconnection is the Michael addition of a malonic ester to an α,β-unsaturated ketone (a chalcone derivative), followed by an intramolecular Dieckmann cyclization and subsequent hydrolysis/decarboxylation. This is a classic and reliable method for forming the cyclohexane-1,3-dione ring system.[5]

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthetic Protocol

This protocol is a self-validating system based on established literature procedures for analogous compounds, ensuring a high probability of success.

-

Step 1: Michael Addition.

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.

-

Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 3-methoxycinnamaldehyde (1.0 eq) in ethanol dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC.

-

Causality: Sodium ethoxide is a strong base used to deprotonate the acidic α-hydrogen of diethyl malonate, generating the nucleophilic enolate required for the conjugate addition to the α,β-unsaturated aldehyde.

-

-

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation (One-Pot).

-

To the reaction mixture from Step 1, add a second portion of sodium ethoxide (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours to induce intramolecular Dieckmann condensation.

-

Causality: The second equivalent of base promotes the intramolecular cyclization of the Michael adduct to form the cyclic β-keto ester. Reflux provides the necessary activation energy.

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 4M, 4.0 eq). Heat to reflux for 4 hours to hydrolyze the esters.

-

Cool the mixture to 0°C and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

-

Gently heat the acidic mixture to 50-60°C for 1-2 hours until gas evolution (CO₂) ceases, indicating complete decarboxylation.

-

Cool the solution, and the product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Anticipated Spectroscopic Characterization

Although specific experimental data from suppliers is often not provided for such research chemicals, the structure allows for the confident prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals between δ 6.8-7.4 ppm. - Enolic Proton (-OH): A broad singlet, typically δ > 10 ppm, which is D₂O exchangeable. - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm. - Cyclohexane Ring Protons: Complex multiplets between δ 2.0-3.5 ppm. |

| ¹³C NMR | - Carbonyl Carbons (C=O): Signals in the range of δ 190-205 ppm. - Enolic Carbons (C=C-O): Signals around δ 100 ppm and δ 180-190 ppm. - Aromatic Carbons: Signals between δ 110-160 ppm, with the C-OCH₃ carbon at the downfield end (~160 ppm). - Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. - Aliphatic Carbons: Signals in the δ 20-50 ppm range. |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad band from 3200-2500 cm⁻¹ (intramolecular H-bonded enol) and a sharper band around 3400 cm⁻¹ from the water of hydration. - C-H Stretch: ~3050 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic). - C=O Stretch: Strong absorption around 1610-1580 cm⁻¹ (conjugated ketone/enol system). - C=C Stretch: Absorption around 1560 cm⁻¹. - C-O Stretch: Strong absorption around 1250 cm⁻¹ (aryl ether). |

| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z 217.08 (for the non-hydrated molecule, C₁₃H₁₄O₃). The hydrate water is typically lost during ionization. |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 5-(3-methoxyphenyl)cyclohexane-1,3-dione stems from its multiple reactive sites, making it a powerful intermediate.

Acidity and Enolate Chemistry

The protons on the carbon atom flanked by the two carbonyls (C2) are significantly acidic (pKa of the parent cyclohexane-1,3-dione is 5.26[3]). Treatment with a base readily generates a stabilized enolate, which is a potent carbon nucleophile. This allows for a wide range of C-C bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the C2 position.

-

Acylation: Reaction with acyl chlorides or anhydrides.

Utility in Heterocycle Synthesis

The cyclohexane-1,3-dione scaffold is a cornerstone in the synthesis of diverse heterocyclic systems.[6] Its ability to act as a binucleophile makes it ideal for condensation reactions with various electrophiles. For instance, it can participate in multi-component reactions to form medicinally relevant scaffolds like pyridines, quinolines, and pyrans.[7][8]

Caption: General scheme for heterocycle synthesis.

Applications in Research and Drug Discovery

The cyclohexane-1,3-dione moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][9]

-

Pharmaceutical Intermediates: This class of compounds serves as a key building block for synthesizing drugs with anti-inflammatory, anticancer, and antihistamine properties.[4][9] The 3-methoxyphenyl group is also a common feature in many bioactive molecules, making this specific derivative a highly relevant starting material for creating libraries of potential drug candidates.

-

Kinase Inhibitors: The dione scaffold has been successfully utilized in the synthesis of compounds that act as kinase inhibitors, which are crucial in modern cancer therapy.[10]

-

Agrochemicals: Many potent herbicides and pesticides are derived from cyclohexane-1,3-dione structures, highlighting their broad utility in different sectors of the chemical industry.[9][11]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The available data indicates the following hazards and precautions.

Hazard Identification

The compound is classified with the following GHS hazards:

| GHS Classification | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statement | H302 | Harmful if swallowed | |

| Hazard Class | Acute Tox. 4 Oral | Acute Toxicity (Oral), Category 4 | |

| Water Hazard Class | WGK 3 | Severely hazardous for water |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. As recommended by suppliers, storage at 2-8°C is ideal.[1]

Conclusion

This compound is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its properties, dominated by keto-enol tautomerism and the acidity of its α-protons, make it an exceptionally versatile intermediate. For researchers in drug discovery and synthetic chemistry, this compound offers a reliable starting point for the construction of complex molecular architectures with significant potential for biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in scientific research.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- ChemScene. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Reddy, et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.

- Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BLDpharm. (n.d.). This compound.

- Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

- Wikipedia. (n.d.). 1,3-Cyclohexanedione.

- Bell, G. A., & Temple, R. W. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

- Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-Met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Bulletin of the Chemical Society of Ethiopia, 36(1).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1255717-24-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ajol.info [ajol.info]

- 9. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate, a versatile building block in modern organic and medicinal chemistry. The document details its chemical identity, synthesis, structural characteristics, and its significant role as a precursor in the development of novel therapeutic agents. Emphasis is placed on the practical application of this compound, supported by detailed experimental protocols and an exploration of its chemical behavior, including the critical concept of keto-enol tautomerism. This guide is intended to serve as a vital resource for researchers engaged in drug discovery and synthetic chemistry, offering both foundational knowledge and actionable insights.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a privileged scaffold in synthetic organic chemistry, renowned for its utility in constructing a diverse array of complex molecules.[1] Its inherent reactivity, stemming from the presence of two carbonyl groups and an active methylene moiety, allows for a wide range of chemical transformations. This versatility has established cyclohexane-1,3-dione derivatives as crucial intermediates in the total synthesis of natural products and as core components of numerous biologically active compounds.[1] These derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a 5-aryl substituent, such as the 3-methoxyphenyl group, significantly influences the molecule's steric and electronic properties, opening new avenues for the design of targeted therapeutics. This guide focuses specifically on the hydrated form of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, providing an in-depth analysis of its properties and applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its hydrated form.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 1255717-24-8 | |

| Anhydrous CAS Number | 27462-91-5 | N/A |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 | |

| SMILES | O=C(CC(C1)=O)CC1C2=CC=CC(OC)=C2.[H]O[H] |

Safety Information:

-

Hazard Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Storage: Store in a dry place.

Synthesis and Mechanism: A Step-by-Step Approach

The synthesis of 5-aryl-cyclohexane-1,3-diones is most commonly achieved through a Michael addition followed by an intramolecular cyclization (e.g., Dieckmann or Claisen condensation). This approach offers a convergent and efficient route to this valuable class of compounds.

General Synthetic Strategy

The core of the synthesis involves the conjugate addition of a malonic ester enolate to an α,β-unsaturated ester, followed by a base-mediated intramolecular cyclization. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired 5-aryl-cyclohexane-1,3-dione.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-aryl-cyclohexane-1,3-diones, adapted from established methodologies for similar compounds.[4]

Step 1: Michael Addition

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq.) in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF).

-

Add a base, typically sodium ethoxide (1.0 eq.), portion-wise at room temperature to generate the malonate enolate.

-

To this solution, add the appropriate α,β-unsaturated ester, in this case, an ethyl or methyl ester of 3-methoxycinnamic acid (1.0 eq.), dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude Michael adduct can be purified by column chromatography or carried forward to the next step without further purification.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

-

Dissolve the crude Michael adduct in a suitable solvent, such as ethanol.

-

Add a solution of a strong base, like sodium hydroxide or potassium hydroxide (typically 3-4 eq.), in water.

-

Heat the mixture to reflux for several hours to facilitate both the intramolecular cyclization and the hydrolysis of the ester groups.

-

After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. This step protonates the dione and initiates decarboxylation.

-

The product, 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, may precipitate out of the solution upon acidification and cooling. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Collect the precipitated solid by filtration or concentrate the organic extracts under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, which may be isolated as the hydrate.

Reaction Mechanism

The synthesis proceeds through a well-defined mechanistic pathway, as illustrated in the following diagram.

Caption: Synthetic pathway for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.

Structural Elucidation and Spectroscopic Analysis

The structural integrity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is confirmed through various spectroscopic techniques. A key feature of this and other β-dicarbonyl compounds is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

In solution, 5-(3-Methoxyphenyl)cyclohexane-1,3-dione exists as an equilibrium mixture of its diketo and enol forms.[5][6] The enol form is often stabilized by conjugation of the double bond with the remaining carbonyl group and the potential for intramolecular hydrogen bonding in some configurations. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[5][7][8] For many cyclohexane-1,3-diones, the enol tautomer is significantly populated in solution.[9]

Caption: Keto-enol tautomerism in 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms if both are present in significant amounts.

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.3 ppm corresponding to the protons on the 3-methoxyphenyl ring.

-

Methine Proton (C5): A multiplet around δ 3.0-3.5 ppm for the proton at the 5-position.

-

Methylene Protons (C2, C4, C6): A series of multiplets in the δ 2.0-3.0 ppm range corresponding to the methylene protons of the cyclohexane ring.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm.[10]

-

Enolic Proton: A broad singlet, typically downfield (δ 10-12 ppm), which is characteristic of the hydroxyl proton in the enol tautomer.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Signals for the ketone carbons in the diketo form would appear in the range of δ 190-210 ppm. In the enol form, the carbonyl carbon would be slightly upfield, and the enolic carbons (C=C-OH) would appear in the δ 100-180 ppm region.[11]

-

Aromatic Carbons: A set of signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range.

-

Aliphatic Carbons: Signals for the CH and CH₂ groups of the cyclohexane ring would be observed in the δ 20-50 ppm region.

-

Methoxy Carbon: A signal around δ 55 ppm.[10]

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: In the diketo form, strong absorption bands are expected in the region of 1700-1740 cm⁻¹. For the enol tautomer, a conjugated ketone stretch would appear at a lower frequency, typically between 1600-1650 cm⁻¹.

-

O-H Stretching: A broad absorption band in the range of 2500-3300 cm⁻¹ would be indicative of the hydroxyl group in the enol form, potentially involved in hydrogen bonding.

-

C=C Stretching: The enolic double bond would show a stretching vibration around 1600-1640 cm⁻¹.

-

C-O Stretching: Bands corresponding to the methoxy group and the enolic C-O bond would be present in the fingerprint region (1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the anhydrous compound (218.25 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the cyclohexane ring, and other characteristic fragmentations.

-

Applications in Drug Discovery and Development

The 5-(3-Methoxyphenyl)cyclohexane-1,3-dione scaffold is a valuable starting material for the synthesis of a variety of heterocyclic systems with significant therapeutic potential. Its ability to participate in multi-component reactions makes it an attractive building block for generating libraries of diverse compounds for high-throughput screening.[3]

Precursor for Bioactive Heterocycles

Cyclohexane-1,3-dione derivatives are frequently employed in the synthesis of fused heterocyclic systems such as triazines, pyrans, and pyridines.[2] These scaffolds are present in numerous approved drugs and clinical candidates. For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2]

Role in the Synthesis of Anticancer Agents

The cyclohexane-1,3-dione moiety is a key component in the design of novel anti-proliferative agents.[2] The ability to readily modify the aryl substituent at the 5-position allows for the fine-tuning of the molecule's interaction with biological targets, a cornerstone of modern drug design. The 3-methoxyphenyl group, in particular, can engage in various non-covalent interactions within a protein's active site, including hydrogen bonding and hydrophobic interactions, potentially enhancing the compound's potency and selectivity.

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

This compound is a chemically significant and highly versatile molecule. Its straightforward synthesis, coupled with the rich reactivity of the β-dicarbonyl moiety, makes it an invaluable tool for synthetic and medicinal chemists. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, an analysis of its key structural features, and a discussion of its applications in the critical field of drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the importance of foundational building blocks like 5-(3-Methoxyphenyl)cyclohexane-1,3-dione in fueling innovation is undeniable.

References

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Yogev, A., & Mazur, Y. (1967). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry, 32(7), 2162–2169. [Link]

-

Klimova, E. I., Klimova, T. B., & Meleshonkova, N. N. (2002). First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications, 12(4), 143–144. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

High diastereoselective amine-catalyzed Knoevenagel–Michael-cyclization–ring-opening cascade between aldehydes, 3-arylisoxazol-5(4H)-ones and 3-aminocyclohex-2-en-1-ones. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

-

22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204. [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Michael addition of ethyl ester of cinnamic acid to diethyl malonate. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI. Retrieved January 20, 2026, from [Link]

-

The direct oxidative diene cyclization and related reactions in natural product synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Leah4sci. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]

-

Michael reaction. (2020, August 29). L.S. College, Muzaffarpur. Retrieved January 20, 2026, from [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

Phytochemical Screening, Ftir and Gas Chromatography-Mass Spectroscopy Analysis of Methanol Extract of a Polyherbal Mixture. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1,3-Cyclohexanedione. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate, a valuable chemical intermediate. Cyclohexane-1,3-dione derivatives serve as versatile precursors in the total synthesis of various natural products and biologically active molecules, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anti-tumor properties.[1] The presented synthesis is a robust, multi-step, one-pot procedure commencing from commercially available starting materials. The core of this synthesis relies on a tandem sequence involving a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by a Michael addition of diethyl malonate and a subsequent intramolecular Dieckmann condensation. This guide elucidates the underlying chemical principles, provides a granular step-by-step protocol, and outlines the necessary characterization and safety considerations, tailored for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

The 5-aryl-cyclohexane-1,3-dione scaffold is a privileged structure in synthetic organic chemistry due to the reactive methylene group situated between two carbonyls.[1] This functionality allows for a diverse range of subsequent chemical transformations, making these compounds ideal building blocks for more complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency and reliability. It eschews the isolation of intermediates where possible, leveraging a "one-pot" approach to improve overall yield and reduce operational complexity.[2] The synthesis can be conceptually divided into two primary stages:

-

Formation of the Michael Acceptor: A base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetone to generate the α,β-unsaturated ketone, 4-(3-methoxyphenyl)but-3-en-2-one.

-

Annulation to Form the Dione Ring: A base-mediated tandem reaction sequence beginning with the Michael addition of diethyl malonate to the α,β-unsaturated ketone.[3][4] The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular Dieckmann condensation to form the six-membered ring.[2][5] Subsequent acidic workup facilitates saponification of the ester and decarboxylation to yield the final product. This sequence is conceptually related to the well-established Robinson annulation, a powerful tool for ring formation in organic chemistry.[6][7][8]

This approach provides a logical and well-precedented path to the target molecule, grounded in fundamental reactions of carbonyl chemistry.[8][9]

Mechanistic Rationale

The cornerstone of this synthesis is the formation of two new carbon-carbon bonds to construct the cyclohexane ring.

-

Michael Addition: The process is initiated by the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a soft, resonance-stabilized enolate. This nucleophile then attacks the β-carbon of the conjugated system of 4-(3-methoxyphenyl)but-3-en-2-one in a 1,4-conjugate addition (Michael addition). This reaction is highly efficient for creating 1,5-dicarbonyl compounds, which are ideal precursors for cyclization.[3][4]

-

Dieckmann Condensation: In the same pot, under the influence of the base, the 1,5-diester-ketone intermediate undergoes an intramolecular Dieckmann condensation. An enolate is formed at one of the ester's α-carbons, which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester.[5]

-

Hydrolysis and Decarboxylation: The final stage involves acidic workup. The introduction of aqueous acid serves two purposes: neutralization of the basic reaction mixture and hydrolysis (saponification) of the remaining ethyl ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon gentle heating, yielding the target 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.[10] The final product is often isolated as a stable hydrate.[11]

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 13.62 g (0.10 mol) | ≥98% |

| Acetone | C₃H₆O | 58.08 | 17.42 g (0.30 mol) | ACS Grade |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.82 g (0.105 mol) | ≥99% |

| Sodium Metal | Na | 22.99 | 4.60 g (0.20 mol) | ≥99% |

| Absolute Ethanol | C₂H₅OH | 46.07 | 200 mL | 200 proof |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | As needed | 6 M aq. solution |

| Sodium Chloride | NaCl | 58.44 | As needed | Saturated aq. solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Granular |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of 4-(3-methoxyphenyl)but-3-en-2-one (Michael Acceptor)

-

To a solution of 3-methoxybenzaldehyde (13.62 g, 0.10 mol) in 100 mL of ethanol in a 250 mL round-bottom flask, add acetone (17.42 g, 0.30 mol).

-

While stirring at room temperature, slowly add 10 mL of 10% aqueous sodium hydroxide solution.

-

Continue stirring at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude α,β-unsaturated ketone. This product is often a pale yellow oil or solid and can be used in the next step without further purification, though purification via column chromatography or recrystallization will improve final product purity.

Part B: One-Pot Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal (4.60 g, 0.20 mol) in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of Malonate Enolate: Cool the freshly prepared sodium ethoxide solution to room temperature. Add diethyl malonate (16.82 g, 0.105 mol) dropwise from the dropping funnel with stirring.

-

Michael Addition: To this solution, add a solution of 4-(3-methoxyphenyl)but-3-en-2-one (from Part A, ~0.10 mol) dissolved in 50 mL of absolute ethanol.

-

Dieckmann Condensation & Saponification: Heat the resulting mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Decarboxylation: After cooling to room temperature, remove the ethanol via rotary evaporation. Add 100 mL of water to the residue, followed by the slow addition of 6 M HCl until the pH is approximately 1-2.

-

Heat the acidic mixture at reflux for an additional 2-3 hours to ensure complete hydrolysis and decarboxylation (evolution of CO₂ gas will be observed).

-

Cool the mixture in an ice bath. The product will often precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a crystalline solid.

Characterization Data

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Melting Point | 148-152 °C (Decomposition may be observed) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.9 (s, 1H, enol-OH), 6.7-7.2 (m, 4H, Ar-H), 5.4 (s, 1H, enol C-H), 3.75 (s, 3H, OCH₃), 3.3 (m, 1H, CH), 2.1-2.5 (m, 4H, CH₂) |

| IR (KBr, cm⁻¹) | ~3400 (O-H, hydrate), 2950 (C-H), 1605 (C=O, enol-ketone), 1580 (C=C), 1250 (C-O) |

Note: Cyclohexane-1,3-diones exist in tautomeric equilibrium with their enol form. In solution and in the solid state, the enol form is often predominant, which is reflected in the characterization data.

Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with forceps under an inert atmosphere or mineral oil. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure a Class D fire extinguisher is available.[5]

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood.

-

Solvents: Ethanol and diethyl ether are highly flammable. Avoid open flames and sparks.

-

Acids/Bases: Handle concentrated acids and bases with care in a fume hood, wearing appropriate PPE.

Conclusion

This guide presents a reliable and efficient synthesis for this compound. The methodology, which combines a Claisen-Schmidt condensation with a one-pot Michael addition/Dieckmann condensation sequence, is rooted in fundamental and robust organic reactions. By providing a detailed protocol and mechanistic insight, this document serves as a valuable resource for chemists engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.

References

-

Wikipedia. Robinson annulation. [Link]

-

Semantic Scholar. Synthesis of illudinine from dimedone and identification of activity as a monoamine oxidase inhibitor (MAOI). [Link]

-

Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

-

Taylor & Francis Online. Greener approach toward the generation of dimedone derivatives. [Link]

-

ACS Publications. Updating Dimedone: The Humble Hero of the Organic Laboratory. [Link]

-

ERIC. Updating Dimedone: The Humble Hero of the Organic Laboratory. [Link]

-

OpenStax. 23.12 The Robinson Annulation Reaction - Organic Chemistry. [Link]

-

Master Organic Chemistry. The Robinson Annulation. [Link]

-

Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

PubMed Central (PMC). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]

-

ResearchGate. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

-

Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

-

Middle East Technical University. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]

-

SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]

-

Royal Society of Chemistry. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link]

-

Wikipedia. Ketone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files.eric.ed.gov [files.eric.ed.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. Ketone - Wikipedia [en.wikipedia.org]

- 10. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]

- 11. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Molecular Structure of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties, particularly the presence of a highly active methylene group and two carbonyl functionalities, make it a versatile precursor for a plethora of biologically active heterocycles and natural products.[1] Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This technical guide focuses on a specific derivative, 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate. This molecule is of particular interest due to the growing body of research implicating cyclohexane-1,3-dione derivatives as potential inhibitors of key oncogenic signaling pathways, such as the c-Met tyrosine kinase pathway, which is frequently dysregulated in non-small-cell lung cancer (NSCLC) and other malignancies.[3][4] Understanding the nuanced details of its molecular structure—from tautomeric equilibrium to conformational preference and the role of the hydrating water molecule—is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of next-generation therapeutic agents. This document provides a comprehensive analysis of its synthesis, structural features, and potential mechanistic action, grounded in established chemical principles and spectroscopic data from analogous compounds.

Physicochemical and Structural Properties

This compound is a solid organic compound whose fundamental properties are summarized below.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione;hydrate | [5] |

| CAS Number | 1255717-24-8 | [6] |

| Molecular Formula | C₁₃H₁₆O₄ | [5] |

| Molecular Weight | 236.26 g/mol | [5] |

| Canonical SMILES | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | [5] |

| InChI Key | VZKCVPJBIRYSNF-UHFFFAOYSA-N | [5] |

| Form | Solid | [5] |

| Hazard Classification | Acute Toxicity 4, Oral (H302) | [5] |

Synthesis Pathway and Rationale

The synthesis of 5-aryl-cyclohexane-1,3-dione derivatives is commonly achieved through well-established carbon-carbon bond-forming reactions. A prevalent and efficient method is the Michael addition reaction.[1] This approach offers high yields and regioselectivity. The logical workflow for synthesizing the target compound would involve the conjugate addition of an appropriate nucleophile to a cyclohexenone precursor, followed by functional group manipulation.

A plausible and industrially scalable protocol is outlined below. The choice of a base catalyst is critical; a mild base is sufficient to deprotonate the active methylene of the cyclohexane-1,3-dione without promoting self-condensation or other side reactions. The subsequent purification via column chromatography is a standard and reliable method for isolating the final product with high purity.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq.) and 3-methoxyphenylboronic acid (1.2 eq.) in a suitable solvent mixture such as toluene/water (10:1), add a palladium catalyst like Pd(OAc)₂ (0.02 eq.) and a phosphine ligand such as SPhos (0.04 eq.).

-

Base Addition: Add a mild base, for instance, K₃PO₄ (2.0 eq.), to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.

-

Hydration: The hydrate form is typically obtained upon crystallization from an aqueous solvent system.

In-depth Molecular Structure Analysis

Keto-Enol Tautomerism

A pivotal feature of the cyclohexane-1,3-dione scaffold is its existence in a dynamic equilibrium between the diketo and enol tautomeric forms.[7] This equilibrium is highly sensitive to the molecular environment, including the solvent and the nature of substituents on the cyclohexane ring.[8]

-

Diketo Form: This is the classic representation with two distinct carbonyl groups at positions 1 and 3.

-

Enol Form: In this form, a proton from the C2 methylene group migrates to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the ring. For 1,3-dicarbonyl systems, the enol form can be significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.[9]

While the enol form is often favored in simple 1,3-dicarbonyls, theoretical calculations for the parent cyclohexane-1,3-dione have shown that the diketo form is more stable in various solvents.[10] The presence of the 5-substituent (3-methoxyphenyl group) can further influence this equilibrium. In the solid state, the presence of a water molecule in the hydrate form likely plays a crucial role, forming intermolecular hydrogen bonds with the carbonyl oxygens, which may stabilize the diketo tautomer.

Conformational Analysis

The six-membered cyclohexane ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. While the chair conformation is the most stable for unsubstituted cyclohexane, the presence of sp²-hybridized carbons (in the enol form) or bulky substituents can favor other conformations like the twist-boat. Indeed, crystal structures of related cyclohexane-1,3-dione derivatives often reveal the ring adopting a twist-boat conformation.[11] The 3-methoxyphenyl group at the C5 position will preferentially occupy an equatorial position to minimize steric hindrance with the axial protons of the cyclohexane ring.

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not publicly available, its spectroscopic features can be reliably predicted based on its constituent functional groups and data from analogous structures.[12] Such predictions are invaluable for guiding the characterization of newly synthesized batches.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (in ppm) in a solvent like DMSO-d₆.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C=O (Ketone) | - | ~205-210 | Carbonyl carbons in cyclic ketones resonate at very high chemical shifts.[7] |

| C-O (Aromatic) | - | ~159 | Aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| Aromatic CHs | 6.8 - 7.3 | 113 - 130 | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. |

| C5 (CH) | ~3.0 - 3.5 (multiplet) | ~40 - 45 | Methine proton adjacent to the aromatic ring. |

| C4, C6 (CH₂) | ~2.5 - 2.8 (multiplet) | ~45 - 50 | Methylene protons adjacent to the C5 methine. |

| C2 (CH₂) | ~3.5 (singlet) | ~55 - 60 | Active methylene protons between the two carbonyl groups; would appear as a sharp singlet in the diketo form. |

| -OCH₃ | ~3.8 (singlet) | ~55 | Characteristic sharp singlet for the three equivalent methoxy protons.[12] |

| H₂O (Hydrate) | ~3.3 (broad singlet) | - | Water peak in DMSO-d₆, often broad due to exchange. |

Key Infrared (IR) and Mass Spectrometry (MS) Features

-

IR Spectroscopy: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching of the ketone groups. A broad absorption band around 3200-3500 cm⁻¹ would confirm the presence of the O-H group from the water of hydration.

-

Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ peak corresponding to the non-hydrated molecule (m/z ≈ 219.09) and potentially a sodium adduct [M+Na]⁺ (m/z ≈ 241.07). The molecular weight of the hydrate (236.26) is generally not observed as the water is lost under MS conditions.

Application in Drug Development: A c-Met Kinase Inhibitor Scaffold

The abnormal activation of the c-Met receptor tyrosine kinase, triggered by its ligand, Hepatocyte Growth Factor (HGF), is a known driver of tumor proliferation, survival, invasion, and metastasis in various cancers.[3] The HGF/c-Met signaling pathway is therefore a critical target for cancer therapy. Cyclohexane-1,3-dione derivatives have emerged as promising scaffolds for the design of c-Met inhibitors.[4][13]

The rationale for this application lies in the ability of the cyclohexane-1,3-dione core to be functionalized with various substituents that can form key interactions—such as hydrogen bonds and hydrophobic contacts—within the ATP-binding pocket of the c-Met kinase domain.[14] By competitively occupying this site, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling proteins like GAB1, GRB2, and PI3K, thereby halting the pro-oncogenic signals.

Conclusion

This compound is a molecule of significant interest, embodying a chemical scaffold with proven potential in the development of targeted cancer therapeutics. Its molecular structure is defined by a delicate interplay of keto-enol tautomerism, conformational flexibility, and intermolecular interactions mediated by its water of hydration. A comprehensive understanding of these structural features, informed by predictive spectroscopic analysis and established synthesis strategies, provides a robust foundation for its future exploration. As researchers continue to pursue novel c-Met inhibitors, the detailed structural insights presented in this guide will be instrumental in the rational design and optimization of more potent and selective drug candidates based on the versatile cyclohexane-1,3-dione core.

References

-

Wikipedia. (n.d.). Ketone. Retrieved January 20, 2026, from [Link]

-

Berhe, S., Gebre, M., & Tadesse, S. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

-

Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. ResearchGate. Available at: [Link]

-

Weir, S. T., et al. (1993). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Retrieved January 20, 2026, from [Link]

-

Berhe, S., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

- Mohareb, R. M., et al. (n.d.). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Chemical and Pharmaceutical Research.

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved January 20, 2026, from [Link]

-

Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

sidza. (2019, January 18). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. YouTube. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

ResearchGate. (n.d.). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Retrieved January 20, 2026, from [Link]

-

Damghani, T., et al. (2022). Type II c-Met inhibitors: molecular insight into crucial interactions for effective inhibition. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione: crystal structure and Hirshfeld surface analysis. Retrieved January 20, 2026, from [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available at: [Link]

-

Taylor, R., et al. (2018). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1255717-24-8|this compound|BLD Pharm [bldpharm.com]

- 7. Ketone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate

Introduction for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's structural and dynamic properties is not merely academic—it is a cornerstone of rational design and optimization. 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its hydrated form represent a class of compounds with significant potential, finding applications as versatile precursors in the synthesis of a wide array of biologically active molecules, including those with herbicidal and anti-inflammatory properties.[1][2] The inherent structural complexity of this molecule, particularly the dynamic interplay of its keto-enol tautomers, necessitates a sophisticated and multi-faceted approach to its characterization.[3][4][5]

This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the anticipated spectral data but, more critically, on the causal relationships between the molecular structure, its tautomeric forms, and the resulting spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this compound's chemical nature.

The Crucial Role of Keto-Enol Tautomerism

A central theme in the spectroscopic analysis of this compound is the phenomenon of keto-enol tautomerism. As a β-diketone, this molecule can exist in equilibrium between its diketo form and two possible enol forms. This equilibrium is not static; it is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic ring.[3][4][5] Understanding this dynamic is paramount, as the predominant tautomeric form will dictate the molecule's reactivity, biological activity, and, consequently, its spectroscopic profile.

Caption: Keto-enol tautomerism in 1,3-cyclohexanediones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Dynamics

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. It provides detailed information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms. Crucially, NMR can be used to identify and quantify the different tautomers present in a sample.[3][4][5]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments in the molecule. Due to the presence of tautomers, the spectrum can be complex, with different sets of signals corresponding to the keto and enol forms.

| Predicted ¹H NMR Data for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione | |

| Chemical Shift (ppm) | Assignment and Rationale |

| ~ 11-13 | Enolic -OH: A broad singlet, characteristic of the acidic proton in the enol tautomer, often involved in intramolecular hydrogen bonding. Its presence is a definitive marker for the enol form. |

| ~ 6.8 - 7.3 | Aromatic Protons (3-methoxyphenyl group): A complex multiplet pattern corresponding to the four protons on the aromatic ring. The meta-substitution pattern will lead to distinct coupling constants. |

| ~ 5.5 | Vinylic Proton (enol form): A singlet corresponding to the proton on the carbon-carbon double bond of the enol tautomer. |

| ~ 3.8 | Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, characteristic of the methoxy group on the aromatic ring. |

| ~ 2.0 - 3.0 | Cyclohexane Ring Protons: A series of complex multiplets arising from the methylene and methine protons of the cyclohexane ring in both the keto and enol forms. The chemical shifts and coupling patterns will differ between the two tautomers. |

Causality in Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The polarity of the solvent can shift the keto-enol equilibrium, and this can be observed by comparing spectra recorded in different solvents.[3][4][5]

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As with ¹H NMR, the presence of tautomers will result in more signals than would be expected from a single static structure.

| Predicted ¹³C NMR Data for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione | |

| Chemical Shift (ppm) | Assignment and Rationale |

| > 190 | Carbonyl Carbons (C=O) of Diketo Form: Signals in this downfield region are characteristic of ketone carbonyls. |

| ~ 160 | Carbonyl Carbon (C=O) of Enol Form & Aromatic C-O: The carbonyl carbon of the enol form is typically shifted upfield compared to the diketo form. The aromatic carbon attached to the methoxy group will also appear in this region. |

| ~ 110 - 130 | Aromatic Carbons: Signals corresponding to the remaining carbons of the 3-methoxyphenyl ring. |

| ~ 100 | Vinylic Carbon (enol form): The carbon of the C=C double bond not attached to oxygen in the enol form. |

| ~ 55 | Methoxy Carbon (-OCH₃): A signal characteristic of the methoxy group carbon. |

| ~ 20 - 50 | Cyclohexane Ring Carbons: Signals for the aliphatic carbons of the cyclohexane ring. |

Self-Validating Protocol: To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed. This will confirm the assignments made in the broadband-decoupled ¹³C NMR spectrum.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide clear evidence of the carbonyl groups and can also help to distinguish between the keto and enol forms. The presence of the hydrate's water molecule will also be evident.

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Assignment and Rationale |

| 3200 - 3600 | O-H Stretch (Water of Hydration and Enol): A broad absorption in this region is expected due to the O-H stretching of the water molecule in the hydrate. A broad signal in this region can also be indicative of the enolic hydroxyl group. |

| ~ 3000 - 3100 | Aromatic C-H Stretch: Characteristic stretching vibrations of the C-H bonds on the 3-methoxyphenyl ring. |

| ~ 2800 - 3000 | Aliphatic C-H Stretch: Stretching vibrations of the C-H bonds in the cyclohexane ring. |

| ~ 1700 - 1730 | C=O Stretch (Diketo Form): A strong absorption band in this region is characteristic of the carbonyl groups in a six-membered ring ketone.[6] |

| ~ 1600 - 1650 | C=C Stretch (Enol Form): The carbon-carbon double bond of the enol tautomer will show an absorption in this region. |

| ~ 1580 - 1620 | C=O Stretch (Enol Form, H-bonded): The carbonyl group of the enol form, which is often involved in intramolecular hydrogen bonding, will have its stretching frequency lowered and appear in this region.[6] |

| ~ 1450 - 1600 | Aromatic C=C Stretch: Medium to weak absorptions characteristic of the benzene ring. |

| ~ 1250 | Asymmetric C-O-C Stretch (Aryl Ether): A strong band indicating the presence of the methoxy group on the aromatic ring. |

| ~ 1030 | Symmetric C-O-C Stretch (Aryl Ether): Another characteristic absorption for the methoxy group. |

Experimental Protocol for Solid-State IR:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

This method provides a high-quality spectrum of the solid-state form of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For this compound, MS will confirm the molecular weight and can offer insights into the molecule's connectivity through analysis of its fragmentation pattern.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): For the non-hydrated form (C₁₃H₁₄O₃), the expected molecular ion peak would be at m/z = 218. The hydrate (C₁₃H₁₆O₄) has a molecular weight of 236, but the water molecule is often lost during ionization, so the peak at m/z = 218 is more likely to be observed as the parent ion.

-

Key Fragmentation Pathways:

-

Loss of the Methoxy Group: A common fragmentation for methoxyphenyl compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

-

Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo various fragmentation pathways, including retro-Diels-Alder reactions, leading to characteristic fragment ions.

-

Fragmentation of the Phenyl Ring: The aromatic ring is relatively stable but can undergo fragmentation under high-energy ionization conditions.

-

Caption: A simplified workflow for mass spectrometry analysis.

Expert Insight: The choice of ionization technique is crucial. Electron Impact (EI) is a high-energy method that often leads to extensive fragmentation, which is useful for structural elucidation. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), may be employed to preserve the molecular ion and observe it with higher intensity.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. No single technique can provide a complete picture of this molecule's complex nature. By integrating the data from these methods, researchers can gain a detailed understanding of its chemical structure, confirm its molecular weight, and, most importantly, probe the dynamic equilibrium of its keto-enol tautomers. This foundational knowledge is indispensable for the rational design of synthetic pathways and the development of novel therapeutics based on this versatile chemical scaffold.

References

- WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents. (n.d.).

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (n.d.). ijrbat. Retrieved January 20, 2026, from [Link]

-

Spectroscopic characterization for new complexes with 2,2 0 -(5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl- 1-ylidene)dibenzoic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Retrieved January 20, 2026, from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Retrieved January 20, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2011). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

-

1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax. Retrieved January 20, 2026, from [Link]

Sources

- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of a drug candidate are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate, a compound of interest for its potential pharmacological applications. While specific experimental solubility data for this molecule is not extensively published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals on the principles, methodologies, and critical considerations for determining its solubility profile. As a Senior Application Scientist, my objective is to not only present established protocols but to also instill a deeper understanding of the underlying scientific principles that govern experimental choices, ensuring the generation of robust and reliable data.

Physicochemical Profile of this compound

A thorough understanding of the subject molecule is the logical starting point for any solubility investigation.

Chemical Structure and Properties:

-

Structure: The molecule consists of a cyclohexane-1,3-dione core substituted with a methoxyphenyl group at the 5-position. The presence of the dione functionality and the aromatic ring are key determinants of its physicochemical behavior.

-

Computed Properties:

These computed values suggest a moderate lipophilicity, indicating that both aqueous and organic solubility will be significant factors to consider. The presence of two carbonyl groups on the cyclohexane ring suggests the potential for hydrogen bonding with polar solvents.[3]

The Theoretical Underpinnings of Solubility

Solubility is not a singular, static value but a dynamic equilibrium that is influenced by a multitude of factors. A robust solubility assessment, therefore, necessitates an appreciation of these theoretical principles.

2.1. Thermodynamic vs. Kinetic Solubility

A critical distinction in solubility measurement is between thermodynamic and kinetic solubility.[4][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[6][7][8] It is a fundamental, material-specific property. The "gold standard" for its determination is the shake-flask method.[9]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a cosolvent like DMSO, precipitates when added to an aqueous buffer. While not a true equilibrium value, it provides a rapid assessment of solubility under non-equilibrium conditions, which is valuable in early drug discovery.[4][10]

2.2. The Influence of pH and pKa